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Compound of Interest

Compound Name: Retroprogesterone

Cat. No.: B1680555 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the binding affinity of

retroprogesterone (dydrogesterone) and endogenous progesterone to the progesterone

receptor (PR). The information presented is curated from scientific literature and databases to

aid in research and drug development endeavors.

Executive Summary
Progesterone and its synthetic analogue, retroprogesterone (dydrogesterone), are crucial

ligands for the progesterone receptor, a key mediator in the female reproductive system and a

therapeutic target for various conditions. While both compounds elicit progestogenic effects,

their distinct molecular structures influence their interaction with the progesterone receptor.

This guide summarizes their binding affinities, details the experimental protocols used for these

determinations, and illustrates the associated signaling pathways and experimental workflows.

Data Presentation: Progesterone Receptor Binding
Affinity
The following table summarizes the available quantitative data on the binding affinity of

dydrogesterone and progesterone to the progesterone receptor. It is important to note that the
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presented values are derived from different studies and experimental conditions, which may

influence direct comparability.

Compound Receptor Parameter Value (nM) Source

Dydrogesterone
Progesterone

Receptor
Ki 6.90 Drug Central

Progesterone

Nuclear

Progesterone

Receptor

IC50 7.74 [1]

Note:

Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to

half of the binding sites at equilibrium in the absence of the primary ligand. A lower Ki value

indicates a higher binding affinity.

IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a substance that

is required for 50% inhibition of a specific biological or biochemical function. In binding

assays, it reflects the concentration of a competitor that displaces 50% of the radioligand.

Progesterone Receptor Signaling Pathway
Progesterone exerts its physiological effects through both genomic and non-genomic signaling

pathways upon binding to its receptor.
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Caption: Progesterone Receptor Signaling Pathway.

Experimental Protocols
The binding affinity of progestogens to the progesterone receptor is commonly determined

using a competitive radioligand binding assay.

Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., dydrogesterone)

for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand

(e.g., [³H]-progesterone) for binding to the receptor.

Materials:

Receptor Source: Purified progesterone receptor, cell lysates from cells overexpressing the

receptor (e.g., T47D cells), or tissue homogenates.

Radioligand: A high-affinity radiolabeled progestin, such as [³H]-progesterone or [³H]-ORG

2058.

Test Compound: Unlabeled progesterone (for standard curve) and dydrogesterone at various

concentrations.

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

Scintillation Counter: For measuring radioactivity.

Methodology:

Preparation of Receptor: Isolate the progesterone receptor from the chosen source. This

may involve cell culture, homogenization, and centrifugation to obtain a cytosolic fraction rich

in receptors.
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Assay Setup: In a series of tubes or a microplate, combine the receptor preparation, a fixed

concentration of the radioligand, and varying concentrations of the unlabeled test compound

(dydrogesterone) or unlabeled progesterone (for the standard curve).

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to

reach binding equilibrium.

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from

the unbound radioligand by vacuum filtration through glass fiber filters. The receptors and

bound ligands are retained on the filter, while the unbound ligand passes through.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the

radioactivity using a scintillation counter.

Data Analysis:

Plot the amount of bound radioligand as a function of the concentration of the competing

unlabeled ligand.

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of

the specific binding of the radioligand.

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki

= IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the

dissociation constant of the radioligand.
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Caption: Competitive Radioligand Binding Assay Workflow.

Discussion
The available data suggests that both dydrogesterone and progesterone have a high affinity for

the progesterone receptor, with Ki and IC50 values in the low nanomolar range. Some literature

suggests that dydrogesterone may have a slightly higher affinity than progesterone, which

could be attributed to its unique retro-steroid structure.[2] This structural difference is also

reported to contribute to dydrogesterone's high selectivity for the progesterone receptor, with

negligible affinity for androgen, glucocorticoid, and mineralocorticoid receptors.[3]
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The progesterone receptor exists in different isoforms, primarily PR-A and PR-B, which are

transcribed from the same gene but have distinct transcriptional activities.[4][5] The differential

binding affinities of progesterone and dydrogesterone to these isoforms could lead to varied

physiological responses. However, specific comparative binding data for each isoform is limited

in the public domain and represents an area for further research.

The choice between progesterone and dydrogesterone in a clinical or research setting may

depend on various factors, including the desired therapeutic effect, route of administration, and

potential off-target effects. The high oral bioavailability of dydrogesterone is a notable

advantage over natural progesterone.

Conclusion
Both retroprogesterone (dydrogesterone) and progesterone are potent ligands for the

progesterone receptor. While direct comparative studies are limited, the available data indicate

that dydrogesterone exhibits a high and selective binding affinity, comparable to or potentially

slightly higher than that of progesterone. The detailed experimental protocols provided in this

guide offer a framework for conducting further comparative studies to elucidate the nuanced

interactions of these compounds with the progesterone receptor and its isoforms.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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